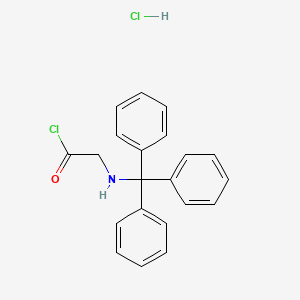
2-(Tritylamino)acetyl chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tritylamino)acetyl chloride;hydrochloride is a compound that features a trityl (triphenylmethyl) group attached to an aminoacetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Tritylamino)acetyl chloride typically involves the reaction of tritylamine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[ \text{Tritylamine} + \text{Acetyl Chloride} \rightarrow \text{2-(Tritylamino)acetyl chloride} ]
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-(Tritylamino)acetyl chloride may involve the use of more efficient and scalable methods, such as the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents . These methods offer higher yields and are more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tritylamino)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form tritylamine and acetic acid.
Reduction: The compound can be reduced to form 2-(Tritylamino)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: The reaction is carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Tritylamine and Acetic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
2-(Tritylamino)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Polymer Chemistry: Used in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-(Tritylamino)acetyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the chloride ion and form the final product . The trityl group serves as a protecting group, stabilizing the intermediate and facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trityl Chloride: Used as a protecting group in organic synthesis.
Acetyl Chloride: A common acylating agent.
Tritylamine: A precursor in the synthesis of trityl-protected compounds.
Uniqueness
2-(Tritylamino)acetyl chloride is unique due to the presence of both the trityl and acetyl chloride functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
86114-77-4 |
|---|---|
Formule moléculaire |
C21H19Cl2NO |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
2-(tritylamino)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C21H18ClNO.ClH/c22-20(24)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,23H,16H2;1H |
Clé InChI |
NCOPKDAWIRWNPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
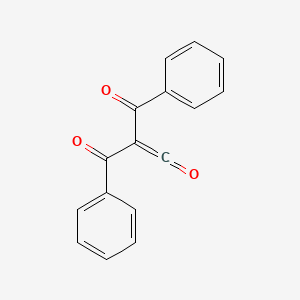
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
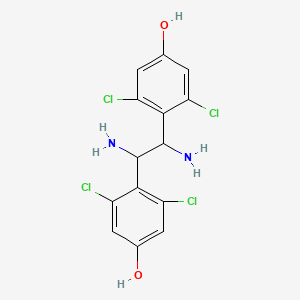
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)

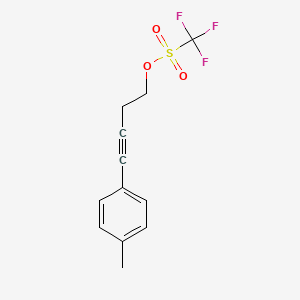
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
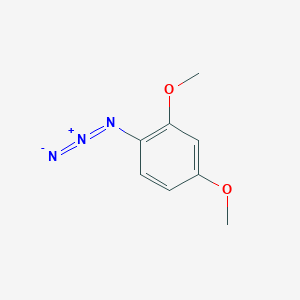

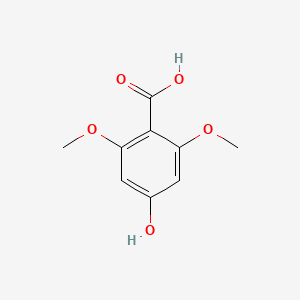
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
